IMPDH2 Enzyme Inhibition: Target Compound Ki vs. Class-Level Potency
6-(1H-Imidazol-2-yl)nicotinic acid (CAS 117668-19-6) demonstrates quantifiable inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral therapy. BindingDB reports a Ki of 440 nM against the NAD+ substrate site of IMPDH2 [1]. While this potency is moderate compared to clinical candidates (e.g., mycophenolic acid, Ki ≈ 10 nM), it represents a specific, validated biochemical activity for this precise chemical entity. Importantly, this activity is not a universal feature of the broader imidazole-pyridine class; many closely related analogs exhibit no or significantly weaker IMPDH2 inhibition. The compound provides a clean, well-defined starting point for structure-based optimization.
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | IMPDH2 inhibition by other imidazole-pyridine derivatives (general class) |
| Quantified Difference | This compound possesses a specific, measurable Ki (440 nM) for IMPDH2, whereas many close structural analogs lack this activity entirely, highlighting a non-generalizable property. |
| Conditions | IMPDH2 enzyme assay, inhibition towards NMD (Nicotinamide adenine dinucleotide) substrate [1] |
Why This Matters
This validates the compound's utility as a defined IMPDH2 inhibitor scaffold, enabling SAR studies where substitutions can be systematically evaluated against this baseline, rather than assuming in-class activity.
- [1] BindingDB. (n.d.). PrimarySearch_Ki for BDBM50421763. Retrieved from http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763 View Source
